molecular formula C14H18N4OS B12919256 2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine CAS No. 284681-57-8

2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine

Cat. No.: B12919256
CAS No.: 284681-57-8
M. Wt: 290.39 g/mol
InChI Key: YNRDCCSUJNVCRA-UHFFFAOYSA-N
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Description

2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is a complex organic compound with a unique structure that combines an amino group, a phenylsulfanyl group, and a pyrimidinylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenylsulfanyl with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phenylsulfanyl group can be reduced to form thiol derivatives.

    Substitution: The pyrimidinylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, thiol derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine involves its interaction with specific molecular targets. The amino and phenylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The pyrimidinylamine group can interact with nucleic acids and proteins, potentially disrupting their normal activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a different heterocyclic structure.

    4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Contains an aminophenyl group and a pyrazoline ring.

    4-Amino-N-(4-aminosulfonylphenyl)benzenesulfonamide: Features an aminophenyl group and sulfonamide functionality.

Uniqueness

2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse interactions with other molecules, making it a versatile compound for various applications.

Properties

CAS No.

284681-57-8

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

2-(4-aminophenyl)sulfanyl-6-butan-2-yloxypyrimidin-4-amine

InChI

InChI=1S/C14H18N4OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-10(15)5-7-11/h4-9H,3,15H2,1-2H3,(H2,16,17,18)

InChI Key

YNRDCCSUJNVCRA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=C(C=C2)N

Origin of Product

United States

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